molecular formula C17H19N5O B6460918 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile CAS No. 2549001-21-8

4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile

Cat. No. B6460918
CAS RN: 2549001-21-8
M. Wt: 309.4 g/mol
InChI Key: JHIUQBUDPCIXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile (4-MPB) is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that can be easily synthesized and has a variety of biochemical and physiological effects. This article will discuss the synthesis method of 4-MPB, its mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has been used in a variety of scientific research applications. It has been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has also been used to study the effects of nitric oxide (NO) on cardiovascular function and to study the effects of NO on inflammation. Additionally, 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has been used to study the effects of nitric oxide on blood pressure and to study the effects of nitric oxide on the immune system.

Mechanism of Action

4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile is believed to act as an inhibitor of cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules involved in inflammation. 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile binds to the active site of COX-2 and prevents the enzyme from converting arachidonic acid into prostaglandins. This inhibits the production of prostaglandins and reduces inflammation.
Biochemical and Physiological Effects
4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile can inhibit the production of prostaglandins and reduce inflammation. Additionally, 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has been shown to reduce the synthesis of nitric oxide (NO), which can lead to a decrease in blood pressure. 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has also been shown to reduce the activity of the immune system and to reduce the production of cytokines, which are molecules involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile in laboratory experiments is that it is easily synthesized and can be used in a variety of applications. Additionally, 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile is relatively stable and has a low toxicity. However, one of the main limitations of using 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile is that it is not very soluble in water and can be difficult to dissolve. Additionally, 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has a low affinity for COX-2 and may not be as effective as other inhibitors.

Future Directions

There are a number of potential future directions for the use of 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile in scientific research. One potential direction is to explore the potential use of 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile as an anti-inflammatory agent. Additionally, 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile could be used to study the effects of nitric oxide on cardiovascular function and to study the effects of nitric oxide on the immune system. Furthermore, 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile could be used to study the effects of nitric oxide on blood pressure and to explore the potential use of 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile as an inhibitor of COX-2. Finally, further research could be done to explore the potential use of 4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile in drug development.

Synthesis Methods

4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitution reactions, and cycloaddition reactions. The most common method is a condensation reaction between 4-methylpiperazine and 6-methoxypyrimidine-4-carbaldehyde. This reaction is catalyzed by a base such as pyridine and is followed by the addition of nitrile to the product. The yield of this reaction is typically around 80%.

properties

IUPAC Name

4-[[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-23-17-10-16(19-13-20-17)22-8-6-21(7-9-22)12-15-4-2-14(11-18)3-5-15/h2-5,10,13H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIUQBUDPCIXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile

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